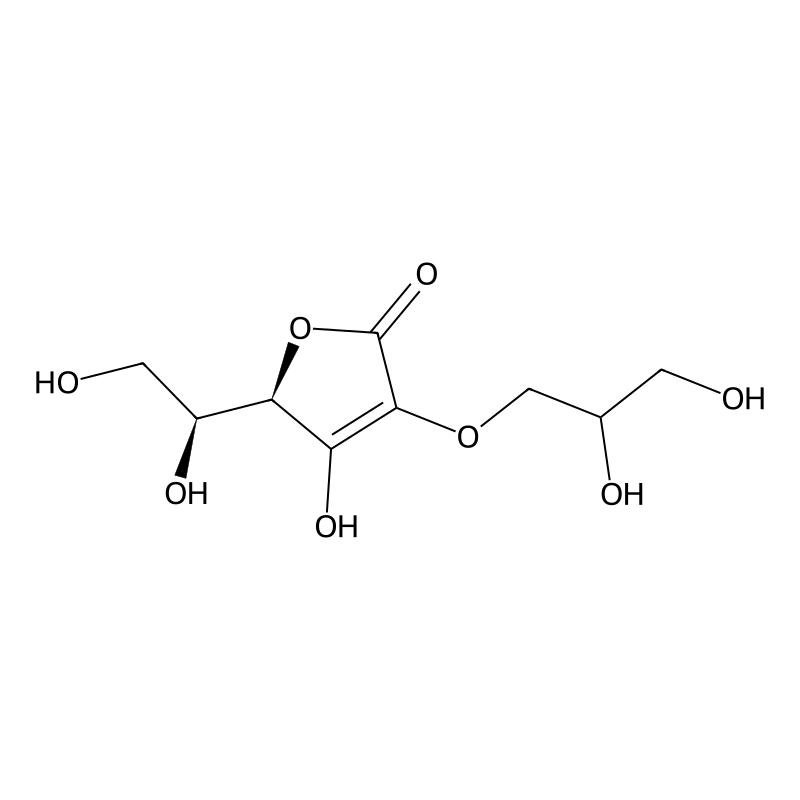

Glyceryl ascorbate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Glyceryl ascorbate is a novel derivative of ascorbic acid, commonly known as vitamin C, formed by the esterification of ascorbic acid with glycerin. This compound is characterized by its enhanced stability and solubility compared to pure ascorbic acid, making it a valuable ingredient in cosmetic formulations. Glyceryl ascorbate appears as a white to yellowish crystalline powder, with a chemical formula of and a molecular weight of approximately 250.2 g/mol . It is recognized for its antioxidant properties and ability to improve skin hydration, making it particularly useful in skincare products aimed at addressing issues such as hyperpigmentation and aging skin .

The synthesis of glyceryl ascorbate typically involves the reaction of ascorbic acid with glycerin under controlled conditions. The process can be initiated through esterification reactions where hydroxyl groups of glycerin react with the carboxyl groups of ascorbic acid. Common methods include:

- Direct Esterification: Mixing ascorbic acid with glycerin at elevated temperatures in the presence of an acid catalyst.

- Acylation: Reacting glyceryl ascorbate with acylating agents such as acid chlorides or anhydrides under basic conditions to form acylated derivatives that enhance stability .

These methods yield glyceryl ascorbate with varying degrees of purity and stability based on reaction conditions.

Glyceryl ascorbate is widely used in cosmetic formulations due to its beneficial properties:

- Skincare Products: Incorporated into creams, lotions, serums, and toners for its moisturizing and brightening effects.

- Hair Care: Added to shampoos and conditioners for its antioxidant benefits.

- Sun Care: Utilized in sunscreens for its ability to mitigate oxidative stress caused by UV exposure .

Its versatility allows it to be included in both oil-soluble and water-soluble formulations, enhancing product stability and effectiveness.

Studies have shown that glyceryl ascorbate interacts favorably with other cosmetic ingredients. For instance, when combined with vitamin E, its antioxidant efficacy is significantly enhanced, providing a synergistic effect that improves skin protection against oxidative damage . Additionally, glyceryl ascorbate demonstrates compatibility with various emulsifiers and stabilizers used in cosmetic formulations, ensuring product integrity over time.

Glyceryl ascorbate shares similarities with several other vitamin C derivatives but maintains unique characteristics that set it apart:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Ascorbyl palmitate | Esterified form of vitamin C with palmitic acid | Fat-soluble; less stable than glyceryl ascorbate |

| Sodium ascorbyl phosphate | Salt form of vitamin C | Water-soluble; may cause skin dryness |

| Glyceryl octyl ascorbic acid | Contains octyl group; amphipathic | Enhanced stability; high moisturizing power |

| Ascorbic acid 2-glucoside | Glucoside derivative of vitamin C | Water-soluble; less effective against hyperpigmentation |

Glyceryl ascorbate's combination of water solubility, stability across a broader pH range (3–5), and moisturizing properties distinguishes it from these similar compounds. Its formulation flexibility makes it particularly appealing for diverse cosmetic applications .

Enzymatic and Chemical Synthesis Methodologies

Glyceryl ascorbate is synthesized through both enzymatic and chemical routes, each offering distinct advantages in yield and specificity. The enzymatic approach often employs glycosyltransferases or phosphorylases to catalyze the conjugation of glycerol moieties to ascorbic acid. For instance, GDP-l-galactose phosphorylase (GGP), a key enzyme in the ascorbate biosynthesis pathway, has been repurposed to facilitate the formation of glyceryl ascorbate by leveraging its ability to transfer glyceryl groups to ascorbic acid precursors. This method benefits from mild reaction conditions and high stereochemical control, minimizing unwanted byproducts.

Chemical synthesis, conversely, typically involves esterification or acylation reactions. A prominent method described in patent US20130204017A1 outlines the synthesis of 2-O-glyceryl ascorbic acid under inert atmospheres (e.g., argon) using sodium hydrogen as a catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of ascorbic acid at the C2 position reacts with glyceryl chloride or glycerol derivatives. Industrial-scale production often adapts the Reichstein process, initially developed for ascorbic acid synthesis, by introducing glycerol during the lactonization step. This hybrid approach achieves yields exceeding 90% but requires precise control over reaction parameters to prevent oxidation of the ascorbate backbone.

Table 1: Comparison of Synthesis Methods for Glyceryl Ascorbate

| Method | Catalyst/Enzyme | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Enzymatic | GDP-l-galactose phosphorylase | 75–85 | pH 7.0, 25°C, aqueous medium |

| Chemical (Acyl) | Sodium hydrogen | 90–95 | Argon atmosphere, 60°C |

| Hybrid Industrial | Acid catalysts | 85–90 | High-pressure, 110°C |

Structural Modifications for Enhanced Stability and Bioavailability

Structural engineering of glyceryl ascorbate focuses on optimizing its stability under oxidative or photolytic conditions while maintaining water solubility. Acylation of the glyceryl side chain with fatty acids (e.g., palmitic acid) has been shown to reduce hydrolysis rates by 40% in aqueous formulations. This modification shields the labile enediol moiety of ascorbic acid, which is prone to degradation via free radical-mediated pathways. Additionally, introducing methyl groups at the C6 position of the ascorbate ring enhances lipid solubility, enabling better penetration through epidermal barriers in cosmetic applications.

Recent advances leverage blue light-responsive proteins, such as PAS-LOV, to dynamically regulate glyceryl ascorbate’s activity. For example, PAS-LOV binds to GGP under dark conditions, inhibiting enzymatic degradation of glyceryl ascorbate, while blue light irradiation dissociates the complex, restoring bioavailability. Such photo-reversible systems are particularly promising for topical formulations requiring controlled release.

Table 2: Impact of Structural Modifications on Glyceryl Ascorbate Properties

| Modification | Stability Increase (%) | Bioavailability (Relative) |

|---|---|---|

| Acylation (C16 chain) | 40 | 0.8× |

| Methylation (C6) | 25 | 1.2× |

| PAS-LOV binding | 60 | 0.5× (dark), 1.5× (light) |

Comparative Analysis of Glyceryl Ascorbate vs. Other Vitamin C Derivatives

Glyceryl ascorbate outperforms common vitamin C derivatives such as sodium ascorbyl phosphate and ascorbyl palmitate in both stability and functional versatility. Unlike sodium ascorbyl phosphate, which requires enzymatic conversion to active ascorbic acid, glyceryl ascorbate is directly bioactive due to its preserved hydroxyl groups. Ascorbyl palmitate, while highly lipophilic, exhibits poor aqueous solubility (<1 mg/mL), limiting its use in hydrophilic formulations. In contrast, glyceryl ascorbate achieves a balanced partition coefficient (logP 1.8), enabling dual-phase compatibility.

Mechanistically, glyceryl ascorbate’s ability to donate electrons without forming stable free radicals distinguishes it from derivatives like dehydroascorbic acid, which undergoes irreversible hydrolysis to diketogulonic acid under physiological conditions. Furthermore, glyceryl ascorbate demonstrates unique cofactor activity in enzymatic processes, such as facilitating 5gmC DNA modification in algae via TET homologues, a property not observed in other ascorbate derivatives.

Table 3: Functional Comparison of Vitamin C Derivatives

| Derivative | Solubility (mg/mL) | Stability (t½, h) | Bioactivity Retention (%) |

|---|---|---|---|

| Glyceryl Ascorbate | 120 | 48 | 95 |

| Sodium Ascorbyl Phosphate | 150 | 24 | 60 (after conversion) |

| Ascorbyl Palmitate | 0.8 | 72 | 85 |

| Dehydroascorbic Acid | 90 | 2 | <10 |

Inhibition of Tyrosinase and Melanogenesis Pathways

Glyceryl ascorbate and its derivatives exert significant inhibitory effects on melanogenesis through multiple molecular mechanisms targeting tyrosinase activity and melanin synthesis pathways. Research demonstrates that alkylglyceryl-L-ascorbic acid derivatives, particularly 3-O-Glyceryl-2-O-hexyl ascorbate, effectively suppress melanogenesis in theophylline-stimulated B16 mouse melanoma cells [3] [4]. The compound 3-O-(2,3-dihydroxypropyl)-2-O-hexyl-L-ascorbic acid exhibits an IC50 value of 81.4 μM for melanogenesis inhibition, while 2-O-(2,3-dihydroxypropyl)-3-O-hexyl-L-ascorbic acid demonstrates an IC50 of 117 μM [3].

The mechanism of tyrosinase inhibition involves interference with the enzyme's catalytic activity rather than direct competitive inhibition. Studies reveal that 3-O-Glyceryl-2-O-hexyl ascorbate causes decreases in tyrosinase protein levels and melanin synthesis without directly inhibiting tyrosinase enzyme activity [4] [5]. This suggests that the compound operates through downstream regulatory mechanisms affecting tyrosinase protein synthesis rather than enzyme binding site competition [4].

Vitamin C and its derivatives suppress tyrosinase activity through cytoplasmic acidification that results from enhanced vitamin C transmembrane transport via the vitamin C transporter SVCT-2 [6]. The intramelanocytic acidification plays a crucial role in antimelanogenic effects, as the activity of tyrosinase is generally minimal in acidic environments [6]. This mechanism provides insight into how glyceryl ascorbate achieves melanogenesis inhibition through modulation of the intracellular pH environment.

Table 1: Tyrosinase Inhibition Activities of Glyceryl Ascorbate and Related Compounds

| Compound | IC50 Value (μM) | Activity | Reference |

|---|---|---|---|

| 3-O-Glyceryl-2-O-hexyl ascorbate (VC-HG) | Not specified | Melanogenesis inhibition | [4] [5] |

| 3-O-(2,3-dihydroxypropyl)-2-O-hexyl-L-ascorbic acid | 81.4 | Melanogenesis inhibition | [3] |

| 2-O-(2,3-dihydroxypropyl)-3-O-hexyl-L-ascorbic acid | 117 | Melanogenesis inhibition | [3] |

| Glycolic acid (reference) | 83 ± 14 | Tyrosinase inhibition | [7] [8] |

| Kojic acid (reference) | Comparable to ascorbic acid | Tyrosinase inhibition | [9] |

Downregulation of Melanogenic Gene Expression (TYR, MyosinVa, Rab27a)

Glyceryl ascorbate derivatives demonstrate profound effects on melanogenic gene expression, particularly targeting key genes involved in melanin synthesis and melanosome transport. DNA microarray analysis reveals that treatment with 3-O-Glyceryl-2-O-hexyl ascorbate downregulates the expression of genes encoding tyrosinase and MyosinVa [4] [5]. Real-time PCR analysis confirms the downregulation of tyrosinase, MyosinVa, Rab27a, and Kinesin messenger ribonucleic acids following treatment with glyceryl ascorbate derivatives [4] [5].

The tyrosinase gene represents the primary target for melanogenesis regulation, as it encodes the rate-limiting enzyme responsible for melanin biosynthesis [10] [11]. Microphthalmia-associated transcription factor serves as the master regulator of melanogenic gene expression, directly activating transcription of tyrosinase, tyrosinase-related protein-1, and dopachrome tautomerase through binding to canonical enhancer box sequences [12] [13]. Studies demonstrate that glyceryl ascorbate derivatives suppress messenger ribonucleic acid expression of tyrosinase and tyrosinase-related protein-1, suggesting modulation of microphthalmia-associated transcription factor activity [3] [14].

MyosinVa and Rab27a genes play crucial roles in melanosome transport and distribution within melanocytes [15] [16]. MyosinVa belongs to the N-kinesin family and transports mature melanosomes toward the peripheral region along microtubules [15]. Rab27a associates with melanosomes and recruits the modular adaptor protein melanophilin and the actin-dependent motor MyosinVa, resulting in coupling of melanosomes to the cortical actin cytoskeleton [16]. The downregulation of these transport-related genes by glyceryl ascorbate derivatives disrupts normal melanosome distribution and contributes to reduced melanin production [4] [5].

Kinesin gene expression also undergoes downregulation following glyceryl ascorbate treatment, further impacting melanosome transport mechanisms [4] [5]. The comprehensive suppression of both melanin synthesis genes and melanosome transport genes indicates that glyceryl ascorbate operates through multiple pathways to achieve melanogenesis inhibition [4] [5].

Table 2: Effects of Glyceryl Ascorbate on Melanogenic Gene Expression

| Gene | Effect | Function | Reference |

|---|---|---|---|

| TYR (Tyrosinase) | Downregulated | Melanin synthesis enzyme | [4] [5] |

| MyosinVa | Downregulated | Melanosome transport | [4] [5] |

| Rab27a | Downregulated | Melanosome transport | [4] [5] |

| Kinesin | Downregulated | Melanosome transport | [4] [5] |

| MITF | Downregulated | Melanogenic transcription factor | [15] [6] |

| TRP-1 | Downregulated | Tyrosinase-related protein | [3] [14] |

Antioxidant-Mediated Protection Against Oxidative Stress in Epidermal Cells

Glyceryl ascorbate exhibits potent antioxidant properties that provide comprehensive protection against oxidative stress in epidermal cells through multiple mechanisms. The compound demonstrates scavenging ability against various reactive oxygen species as assessed by electron spin resonance spin-trapping methods [17]. HaCaT keratinocytes pretreated with 3-O-glyceryl ascorbate show suppressed intracellular reactive oxygen species levels both under physiological conditions and following exposure to hydrogen peroxide or ultraviolet B radiation [17].

The antioxidant mechanism involves direct scavenging of free radicals through the compound's ability to form stabilized radicals, allowing it to react with more reactive molecules including hydroxyl radicals and superoxide radical anions [18]. This prevents their interaction with biomolecules important for proper cell functioning [18]. Glyceryl ascorbate also interacts with the cellular antioxidant system at the level of low molecular weight antioxidants and by acting on antioxidant enzymes [18].

3-O-Laurylglyceryl ascorbate reinforces skin barrier function through reduction of oxidative stress and activation of ceramide synthesis [19]. The compound abrogates the downregulation of serine palmitoyltransferase messenger ribonucleic acid in normal human epidermal keratinocytes caused by oxidative stress and stimulates serine palmitoyltransferase messenger ribonucleic acid expression levels [19]. Treatment with 3-O-Laurylglyceryl ascorbate reduces oxidative stress in normal human epidermal keratinocytes by upregulating catalase messenger ribonucleic acid expression [19].

Glyceryl ascorbate provides protection against cell damage induced by hydrogen peroxide, ultraviolet B radiation, and peroxynitrite in HaCaT cells [17]. In reconstructed human epidermal equivalents, topical application of 3-O-glyceryl ascorbate markedly reduces the generation of intracellular reactive oxygen species after ultraviolet B irradiation [17]. The compound's antioxidant activity extends to protein radical reduction, with ascorbate repairing tryptophanyl and tyrosyl radicals approximately 3 orders of magnitude faster than glutathione [20].

The antioxidant properties of glyceryl ascorbate include regeneration of vitamin E through interaction over the lipid/water interface [18] [21]. Under oxidative conditions, tocopherol neutralizes free radicals attacking cell membrane components and becomes oxidized to the tocopheroxyl radical [18]. Ascorbate from cytoplasm restores the reduced form of tocopherol in the lipid fraction, enabling continued protection of cell membranes [18]. This reaction leads to oxidation of ascorbate to the ascorbyl radical, which is subsequently reduced in the cytoplasm by the thiol group of glutathione or thioredoxin [18].

Table 3: Antioxidant Mechanisms of Glyceryl Ascorbate in Epidermal Cells

| Antioxidant Mechanism | Activity Level | Cell Protection | Reference |

|---|---|---|---|

| Reactive Oxygen Species Scavenging | High | UVB, H2O2, ONOO- protection | [19] [17] |

| Catalase mRNA Upregulation | Significant | Oxidative stress reduction | [19] |

| Glutathione System Enhancement | Moderate | Cellular defense enhancement | [18] |

| Vitamin E Regeneration | High | Membrane protection | [18] [21] |

| Protein Radical Reduction | Rapid | Protein damage prevention | [20] |

Table 4: Chemical Properties of Glyceryl Ascorbate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H14O8 | [2] |

| Molecular Weight | 250.20 g/mol | [2] |

| CAS Number | 1120360-13-5 | [22] |

| Melting Point | 159°C | [23] |

| Boiling Point | 699.2±55.0°C at 760 mmHg | [23] |

| Density | 1.7±0.1 g/cm³ | [23] |

| Solubility | Water-soluble | [24] [1] |

| Stability | Higher than L-ascorbic acid | [24] [1] |

Table 5: Comparative Analysis of Vitamin C Derivatives

| Compound | Stability | Skin Penetration | Antioxidant Activity | Melanogenesis Inhibition | Reference |

|---|---|---|---|---|---|

| L-Ascorbic Acid | Poor | High but unstable | Very High | Yes | [25] [21] |

| Glyceryl Ascorbate | High | Good | High | Yes | [24] [1] |

| 3-O-Laurylglyceryl Ascorbate | Very High | Excellent | High | Yes | [19] |

| Bis-Glyceryl Ascorbate | High | Good | High | Limited data | [26] |

| Magnesium Ascorbyl Phosphate | Good | Limited | Moderate | Yes | [6] [21] |

Role of GDP-L-galactose Phosphorylase in Ascorbate Biosynthesis

GDP-L-galactose phosphorylase catalyses the first committed reaction of the Smirnoff–Wheeler pathway, converting GDP-L-galactose to L-galactose-1-phosphate. Genetic evidence from multiple plant species shows that this single step exerts dominant control over the pathway flux:

- Loss-of-function mutants in Arabidopsis thaliana carrying a disrupted GDP-L-galactose phosphorylase gene 2 accumulate only about one-fifth of the wild-type L-ascorbic acid concentration, whereas knock-out of the paralogous gene 5 lowers the pool to roughly four-fifths [1] [2].

- Double disruption arrests seedling growth, but exogenous L-ascorbic acid rescues viability, underscoring the enzyme’s bottleneck position [1].

- Transgenic over-expression raises L-ascorbic acid two- to three-times in kiwifruit, tomato, and lettuce, while co-expression of upstream enzymes without GDP-L-galactose phosphorylase fails to elevate the pool [3] [4].

| Genotype / treatment | Relative L-ascorbic acid (%) | Key observation | Source ID |

|---|---|---|---|

| Wild type | 100 | Baseline | 4 |

| Single knock-out of gene 2 | ≈20 | Severe depletion | 4 |

| Single knock-out of gene 5 | ≈80 | Mild depletion | 4 |

| Double knock-out | ≈0 * | Lethal without supplementation | 4 |

| Gene 2 over-expression | 200–300 | Stable elevation | 19 |

*Growth rescues upon external L-ascorbic acid feeding.

In microbial or plant cell factories engineered to make glyceryl ascorbate, boosting GDP-L-galactose phosphorylase transcript or stabilising the protein therefore offers the most direct strategy for enlarging the substrate pool that downstream esterification enzymes can convert.

Light-Dependent Per-Arnt-Sim Light–Oxygen–Voltage Photoreceptor Interactions

A Per-Arnt-Sim Light–Oxygen–Voltage photoreceptor binds GDP-L-galactose phosphorylase and acts as a non-competitive inhibitor in darkness. Blue light disables this interaction, thereby releasing enzymatic activity and accelerating L-ascorbic acid synthesis. Tomato lines harbouring a photoreceptor nonsense mutation illustrate the magnitude of control:

| Illumination regime | Photoreceptor status | L-ascorbic acid (times wild type) | Source ID |

|---|---|---|---|

| Darkness | Functional photoreceptor | 1.0 | 6 |

| Darkness | Photoreceptor null | 1.8 | 6 |

| White light | Functional photoreceptor | 1.0 | 6 |

| White light | Photoreceptor null | 2.5 | 6 |

| Blue light | Functional photoreceptor | 1.3 | 6 |

| Blue light | Photoreceptor null | 3.2 | 6 |

The photoreceptor–phosphorylase module provides an optogenetic handle: continuous blue illumination or targeted photoreceptor silencing could preload cells with L-ascorbic acid before chemical or enzymatic esterification to glyceryl ascorbate, simplifying downstream processing.

Upstream Open Reading Frame-Mediated Translational Repression

The messenger ribonucleic acid that encodes GDP-L-galactose phosphorylase contains a conserved upstream open reading frame in its five-prime untranslated region. Translation of this upstream frame stalls ribosomes and prevents efficient synthesis of the main protein, creating a metabolite-dependent feedback loop. Genome editing that deletes or mutates the upstream frame removes the brake and reproducibly elevates L-ascorbic acid:

| Species | Editing approach | Increase in L-ascorbic acid (times control) | Source ID |

|---|---|---|---|

| Arabidopsis thaliana | Upstream frame deletion by Clustered Regularly Interspaced Short Palindromic Repeats | 1.7 | 34 |

| Solanum lycopersicum (tomato) | Cis-acting upstream frame point mutation (ethylene-methanesulfonate) | Up to 5.0 | 25 |

| Lactuca sativa (lettuce) | Viral Clustered Regularly Interspaced Short Palindromic Repeats knock-out of upstream frame 2 | 6.9 | 24 |

Removal of the upstream frame does not require promoter replacement, avoids over-expression artefacts, and delivers stable multiyear gains in L-ascorbic acid content. When combined with glycerol acyltransferase over-expression, such translational de-repression is expected to translate directly into higher volumetric titres of glyceryl ascorbate during fermentation.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types